2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile
Description
2-[4-(Trifluoromethyl)thiophen-2-yl]acetonitrile is a nitrile-functionalized thiophene derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of the thiophene ring and an acetonitrile (-CH₂CN) moiety at the 2-position. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing the compound’s stability and influencing its reactivity in cross-coupling reactions or nucleophilic substitutions. The nitrile group offers versatility in synthetic applications, such as serving as a precursor to carboxylic acids, amines, or heterocycles .
For example, 2-(thiophen-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile (CAS: 82069-26-9) is synthesized using silyl-protection strategies, highlighting the adaptability of nitrile-containing thiophenes in multistep syntheses .
Properties
CAS No. |
1936099-85-2 |
|---|---|
Molecular Formula |
C7H4F3NS |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile |
InChI |
InChI=1S/C7H4F3NS/c8-7(9,10)5-3-6(1-2-11)12-4-5/h3-4H,1H2 |
InChI Key |
HFBYPYLJSKHXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)CC#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile typically involves the functionalization of the thiophene ring. One common method is the reaction of 2-(thiophen-2-yl)acetonitrile with trifluoromethylating agents. For instance, the treatment of 2-(thiophen-2-yl)acetonitrile with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more efficient trifluoromethylating agents can be explored to improve the overall process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile with structurally related compounds, focusing on molecular features, physical properties, and applications.
Key Observations:
Electronic Effects: The trifluoromethyl group in this compound enhances electrophilicity compared to non-fluorinated analogs like 2-[2-(thiophen-2-yl)phenoxy]acetonitrile, making it more reactive in aromatic substitution reactions .
Synthetic Utility : Nitrile-containing thiophenes (e.g., 2-(thiophen-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile) are valuable for constructing complex heterocycles, as seen in the synthesis of fused triazoles and imidazoles .
Thermal Stability : Thiazole-based nitriles (e.g., 2-(4-p-Tolylthiazol-2-yl)acetonitrile) exhibit higher thermal stability due to aromatic thiazole rings, whereas thiophene analogs may decompose at elevated temperatures .
Spectroscopic Signatures : IR peaks near 1662 cm⁻¹ (C≡N stretch) and 1554 cm⁻¹ (aromatic C=C) are consistent across nitrile-thiophene hybrids, aiding structural confirmation .
Biological Activity
2-[4-(Trifluoromethyl)thiophen-2-yl]acetonitrile is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a trifluoromethyl group and an acetonitrile moiety, which may enhance its biological properties through increased lipophilicity and electron-withdrawing effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | A549 | TBD | |
| Compound A | HCT116 | 44.4 | |
| Compound B | HePG2 | 22.4 | |
| Doxorubicin | PACA2 | 52.1 |
In a comparative study, it was found that certain derivatives exhibited lower IC50 values than Doxorubicin, a standard chemotherapeutic agent, indicating promising anticancer activity.
The mechanism of action of thiophene derivatives often involves the induction of apoptosis in cancer cells. For instance, flow cytometry assays have demonstrated that these compounds can trigger apoptotic pathways in various cancer cell lines such as MCF-7 and A549 . Additionally, molecular docking studies suggest that these compounds may inhibit key proteins involved in cancer progression, such as EGFR and KRAS .
Antimicrobial Activity
Beyond anticancer properties, thiophene derivatives have also shown notable antimicrobial activity. The presence of the trifluoromethyl group is believed to enhance the antimicrobial efficacy by altering the electronic properties of the molecule.
Table 2: Antimicrobial Activity of Selected Thiophene Compounds
| Compound | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | TBD | |
| Compound C | B. mycoides | 4.88 | |
| Compound D | C. albicans | TBD |
The minimum inhibitory concentrations (MICs) against various pathogens indicate that certain derivatives possess significant antibacterial properties, making them candidates for further development as antimicrobial agents.
Case Studies
A study involving the synthesis and biological evaluation of various thiophene derivatives demonstrated that modifications to the thiophene ring could lead to enhanced biological activity. For instance, compounds with electron-withdrawing groups like trifluoromethyl showed improved potency against cancer cell lines compared to their unsubstituted counterparts .
In Vivo Studies
In vivo studies are necessary to confirm the efficacy and safety profiles of these compounds. Preliminary results from animal models suggest that certain thiophene derivatives may exhibit lower toxicity compared to traditional chemotherapeutics while maintaining or enhancing efficacy against tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
